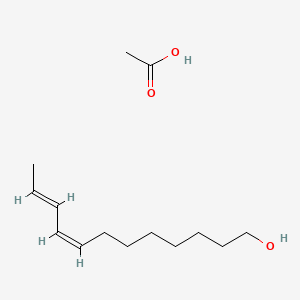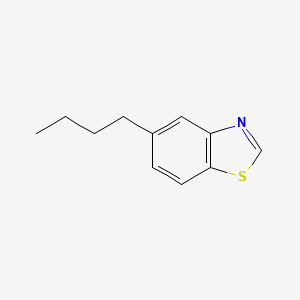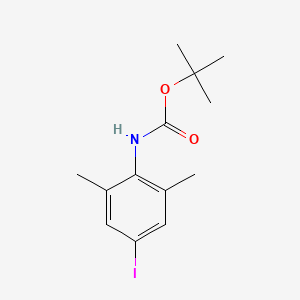
Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl-4-iod-2,6-dimethylphenylcarbamate ist eine organische Verbindung mit der Summenformel C13H18INO2 und einem Molekulargewicht von 347,20 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein einer tert-Butylgruppe, eines Iodatoms und einer Carbamateinheit aus, die an einen Dimethylphenylring gebunden sind. Aufgrund seiner einzigartigen strukturellen Eigenschaften wird es häufig in der pharmazeutischen Forschung und in der chemischen Synthese verwendet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Eine übliche Methode beinhaltet die Bromierung von 4-tert-Octylphenol, gefolgt von Benzyl-Schutz- und Halogen-Austauschreaktionen . Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Reagenzien und Katalysatoren, um hohe Ausbeuten und Reinheit zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Tert-Butyl-4-iod-2,6-dimethylphenylcarbamate kann eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um Kosteneffizienz und Skalierbarkeit zu gewährleisten. Dies umfasst die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen, um Reaktionsparameter wie Temperatur, Druck und Reagenzkonzentrationen zu steuern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of tert-butyl 4-iodo-2,6-dimethylphenylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Reaktionstypen
Tert-Butyl-4-iod-2,6-dimethylphenylcarbamate unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom kann durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, die den Oxidationszustand des Iodatoms oder anderer funktioneller Gruppen verändern.
Hydrolyse: Die Carbamateinheit kann unter sauren oder basischen Bedingungen hydrolysiert werden, um das entsprechende Amin und Kohlendioxid zu ergeben.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Nukleophile wie Amine und Thiole für Substitutionsreaktionen, Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Die Reaktionsbedingungen variieren je nach gewünschter Transformation, wobei Temperatur, Lösungsmittel und pH-Wert entscheidende Faktoren sind.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die nukleophile Substitution des Iodatoms verschiedene substituierte Phenylcarbamate ergeben, während die Hydrolyse der Carbamateinheit das entsprechende Amin erzeugt.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl-4-iod-2,6-dimethylphenylcarbamate hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Baustein für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Tert-Butyl-4-iod-2,6-dimethylphenylcarbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Das Iodatom und die Carbamateinheit spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken und so biochemische Signalwege und zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of tert-butyl 4-iodo-2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets and pathways. The iodine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,6-Di-tert-Butyl-4-methylphenol (BHT): Ein weit verbreitetes Antioxidans in Lebensmittel- und Industrieanwendungen.
Tert-Butyl-benzyl(4-iodbutyl)carbamate: Eine weitere Carbamateinheit mit ähnlichen strukturellen Merkmalen.
Eindeutigkeit
Tert-Butyl-4-iod-2,6-dimethylphenylcarbamate ist einzigartig aufgrund des Vorhandenseins sowohl des Iodatoms als auch der tert-Butylgruppe, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Seine spezifische Kombination von funktionellen Gruppen macht es wertvoll für gezielte chemische Synthesen und Forschungsanwendungen.
Eigenschaften
CAS-Nummer |
1314985-68-6 |
|---|---|
Molekularformel |
C13H18INO2 |
Molekulargewicht |
347.19 g/mol |
IUPAC-Name |
tert-butyl N-(4-iodo-2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C13H18INO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) |
InChI-Schlüssel |
RDCDDIXTYBVRTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


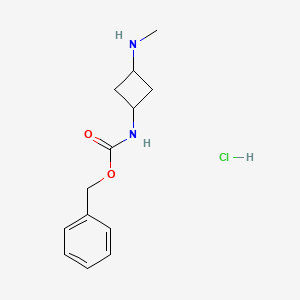

![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
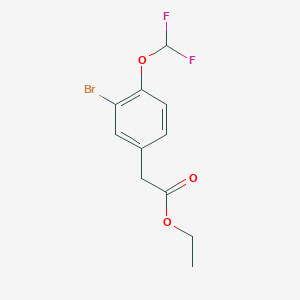
![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)

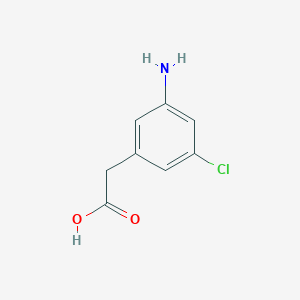

![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)

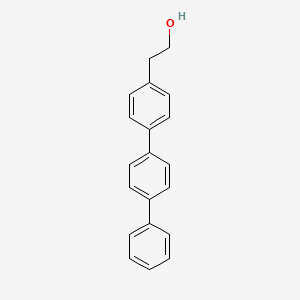
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
